2-Cyclohexyl-N-((2-hydroxyethyl)glycyl)acetamide
Overview
Description
2-Cyclohexyl-N-((2-hydroxyethyl)glycyl)acetamide is a compound with the molecular formula C12H22N2O3 . It is available from various suppliers for research use .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI string: InChI=1S/C12H22N2O3/c15-7-6-13-9-12(17)14-11(16)8-10-4-2-1-3-5-10/h10,13,15H,1-9H2,(H,14,16,17) . This indicates that the molecule contains a cyclohexyl group, a glycyl group, and a 2-hydroxyethyl group.Physical and Chemical Properties Analysis
The molecular weight of this compound is 242.31 g/mol. The compound is dried by centrifugal evaporation from an aqueous solution .Scientific Research Applications
Synthesis and Chemical Reactivity
2-Cyclohexyl-N-((2-hydroxyethyl)glycyl)acetamide, while not directly mentioned, appears closely related to compounds studied for their chemical reactivity and utility in synthesizing heterocyclic systems. For example, 2-cyano-N-(2-hydroxyethyl) acetamide has been systematically reviewed for its preparation methods and chemical reactivity, highlighting its importance as an intermediate in synthesizing diverse and novel heterocyclic systems (Gouda et al., 2015) (Gouda et al., 2015).
Medicinal Chemistry
Although detailed information specifically on this compound is scarce, related acetamide derivatives have been synthesized and evaluated for their pharmacological properties. For instance, substituted phenoxy acetamide derivatives with a cyclohexyl nucleus have been synthesized and assessed for anti-inflammatory, analgesic, and antipyretic activities, showing significant results compared to standard drugs (Rani et al., 2014).
Structural Analysis and Properties
The structural aspects of acetamide compounds, such as N-cyclohexyl-2-(quinolin-8-yloxy) acetamide, have been studied. These compounds demonstrate interesting properties when treated with mineral acids, forming gels or crystalline solids. The crystal structures of such compounds, including their host–guest complexes, have been explored, revealing notable fluorescence emission characteristics (Karmakar et al., 2007).
Catalyst and Chemical Transformations
Acetamide derivatives have been utilized as catalysts or intermediates in various chemical transformations. For instance, zinc chloride catalyzed the three-component Ugi reaction involving cyclohexyl isocyanide, leading to high yields of N-cyclohexyl-2-(2-hydroxyphenylamino) amide products (Shaabani et al., 2012). Additionally, N-(2-Hydroxyphenyl)acetamide, a related compound, has been studied for its chemoselective monoacetylation in the synthesis of antimalarial drugs (Magadum & Yadav, 2018).
Mechanism of Action
Target of Action
The primary target of 2-Cyclohexyl-N-((2-hydroxyethyl)glycyl)acetamide is the bacterial enzyme histidine kinase . This enzyme plays a crucial role in the regulation of bacterial cell wall synthesis .
Mode of Action
This compound interacts with its target, the bacterial enzyme histidine kinase, by binding to it with a strong affinity . This interaction influences the activity of the enzyme, thereby affecting the synthesis of the bacterial cell wall .
Biochemical Pathways
The interaction of this compound with histidine kinase affects the biochemical pathway responsible for bacterial cell wall synthesis
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the disruption of bacterial cell wall synthesis . This disruption can inhibit the growth of bacteria, making this compound a potential antibacterial agent .
Biochemical Analysis
Biochemical Properties
2-Cyclohexyl-N-((2-hydroxyethyl)glycyl)acetamide plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to interact with glycoproteins and carbohydrate-based surfactants, which are essential in various biochemical processes . The nature of these interactions involves binding to specific sites on the enzymes or proteins, thereby influencing their activity and stability.
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been observed to affect the expression of certain genes involved in metabolic pathways, leading to changes in cellular metabolism. Additionally, it impacts cell signaling pathways by interacting with specific receptors on the cell surface, thereby altering the downstream signaling cascades.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to specific sites on enzymes, leading to either inhibition or activation of their activity . This binding interaction is crucial for its biochemical effects, as it determines the overall impact on cellular processes. Furthermore, this compound has been shown to influence gene expression by modulating transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term effects observed in in vitro and in vivo studies include alterations in cellular metabolism and gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects on cellular function and metabolism. At higher doses, toxic or adverse effects may be observed. Threshold effects have been identified, indicating the optimal dosage range for achieving the desired biochemical effects without causing toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in metabolic flux and metabolite levels . The compound’s involvement in these pathways is crucial for its overall biochemical effects, as it influences the production and utilization of key metabolites within the cell.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its activity. The compound interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes . This transport mechanism ensures that this compound reaches its target sites within the cell, where it can exert its biochemical effects.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications. This localization ensures that this compound interacts with the appropriate biomolecules and exerts its effects in the correct cellular context.
Properties
IUPAC Name |
2-cyclohexyl-N-[2-(2-hydroxyethylamino)acetyl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O3/c15-7-6-13-9-12(17)14-11(16)8-10-4-2-1-3-5-10/h10,13,15H,1-9H2,(H,14,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJQMSIKDNXUVQD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CC(=O)NC(=O)CNCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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